molecular formula C14H13FN2OS B2985090 4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898444-07-0

4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2985090
CAS RN: 898444-07-0
M. Wt: 276.33
InChI Key: REZDSSHHLABSOW-UHFFFAOYSA-N
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Description

The compound “4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopentane ring, which is a five-membered ring of carbon atoms . The molecule also contains a thioether linkage (sulfur atom connected to two carbon atoms), and a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and cyclopentane rings would give the molecule a certain degree of rigidity. The electronegativity of the fluorine atom in the fluorobenzyl group could influence the distribution of electron density in the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyrimidine ring might be involved in reactions with nucleophiles or electrophiles. The sulfur atom in the thioether linkage could also be a site of reactivity. The fluorobenzyl group might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity, solubility, and boiling and melting points. The aromatic ring could contribute to the compound’s stability and resistance to oxidation .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. Without specific toxicity data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate the influence of the fluorobenzyl group and the thioether linkage on the compound’s properties .

properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-11-6-2-1-4-9(11)8-19-13-10-5-3-7-12(10)16-14(18)17-13/h1-2,4,6H,3,5,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZDSSHHLABSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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